2-Benzothiazol-2-yl-4,5,6,7-tetrahydro-isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-Benzothiazol-2-yl-4,5,6,7-tetrahydro-isoindole-1,3-dione involves several synthetic routes. One common method includes the reaction of benzothiazole derivatives with isoindole derivatives under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Benzothiazol-2-yl-4,5,6,7-tetrahydro-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzothiazol-2-yl-4,5,6,7-tetrahydro-isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-yl-4,5,6,7-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Benzothiazol-2-yl-4,5,6,7-tetrahydro-isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: This compound is used as a UV stabilizer and has a different application profile.
2,2’-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Another UV stabilizer with distinct properties and uses.
The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields of research .
Properties
CAS No. |
887581-36-4 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O2S/c18-13-9-5-1-2-6-10(9)14(19)17(13)15-16-11-7-3-4-8-12(11)20-15/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
YTSPUBXLGMSIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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